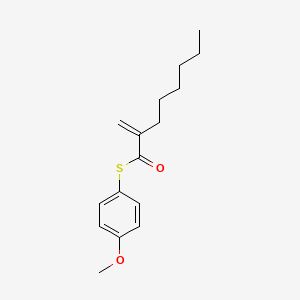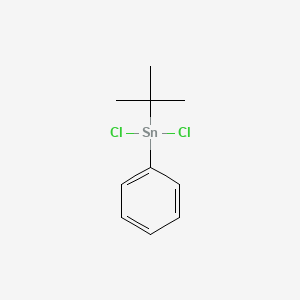
Gold--zirconium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold–zirconium (1/1) is a compound formed by the combination of gold and zirconium in a 1:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including materials science, nanotechnology, and catalysis. The combination of gold, known for its excellent conductivity and catalytic properties, with zirconium, known for its high strength and resistance to corrosion, results in a material with enhanced characteristics suitable for advanced technological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of gold–zirconium (1/1) can be achieved through various methods, including:
Seeded Growth Synthesis: This method involves the deposition of gold on the surface of sol-gel derived zirconia mesoparticles. The process includes the immobilization of gold nanoparticles followed by repeated seeded-growth steps.
Sol-Gel Method: This involves the hydrolysis and condensation of zirconium alkoxides in the presence of gold salts, leading to the formation of gold–zirconium composite materials.
Industrial Production Methods: Industrial production of gold–zirconium (1/1) typically involves large-scale sol-gel processes or chemical vapor deposition techniques to ensure uniformity and high purity of the final product. These methods are optimized to control the particle size, morphology, and distribution of gold within the zirconium matrix.
Analyse Des Réactions Chimiques
Types of Reactions: Gold–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The zirconium component can undergo oxidation to form zirconium dioxide, while gold remains inert under most conditions.
Reduction: Reduction reactions can be employed to revert oxidized zirconium back to its metallic state.
Substitution: Substitution reactions involving gold and zirconium can lead to the formation of different alloys and intermetallic compounds.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide, and other oxidizing agents can be used to oxidize zirconium.
Reducing Agents: Hydrogen gas, carbon monoxide, and other reducing agents are commonly used in reduction reactions.
Reaction Conditions: These reactions typically occur at high temperatures and may require the presence of catalysts to proceed efficiently.
Major Products:
Oxidation Products: Zirconium dioxide (ZrO₂) and gold remain as separate phases.
Reduction Products: Metallic zirconium and gold.
Substitution Products: Various gold-zirconium alloys and intermetallic compounds.
Applications De Recherche Scientifique
Gold–zirconium (1/1) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions due to its unique surface properties and high catalytic activity.
Nanotechnology: Gold–zirconium nanoparticles are employed in the development of advanced materials with applications in electronics, photonics, and energy storage.
Biomedical Applications: The biocompatibility and antimicrobial properties of gold–zirconium make it suitable for use in medical implants, drug delivery systems, and diagnostic tools.
Surface-Enhanced Spectroscopy: The compound’s ability to enhance Raman scattering and other spectroscopic techniques makes it valuable in analytical chemistry and material science.
Mécanisme D'action
The mechanism of action of gold–zirconium (1/1) in its various applications involves several molecular targets and pathways:
Catalysis: The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products with high efficiency.
Nanotechnology: The unique electronic and structural properties of gold–zirconium nanoparticles enable their use in enhancing the performance of electronic devices and sensors.
Biomedical Applications: The antimicrobial properties of gold–zirconium are attributed to the release of metal ions that disrupt microbial cell membranes and inhibit their growth
Comparaison Avec Des Composés Similaires
Gold–zirconium (1/1) can be compared with other similar compounds, such as:
Gold–Titanium (1/1): Similar to gold–zirconium, gold–titanium alloys are known for their high strength and biocompatibility, making them suitable for medical implants.
Gold–Hafnium (1/1):
Gold–Platinum (1/1): Known for its excellent catalytic properties, gold–platinum alloys are widely used in industrial catalysis and fuel cells.
Uniqueness of Gold–Zirconium (1/1): The unique combination of gold and zirconium results in a compound with exceptional properties, including high strength, resistance to corrosion, and excellent catalytic activity. These characteristics make gold–zirconium (1/1) a valuable material for advanced technological applications.
Propriétés
Numéro CAS |
194083-81-3 |
|---|---|
Formule moléculaire |
AuZr |
Poids moléculaire |
288.19 g/mol |
Nom IUPAC |
gold;zirconium |
InChI |
InChI=1S/Au.Zr |
Clé InChI |
YPANPSDPZOVDOM-UHFFFAOYSA-N |
SMILES canonique |
[Zr].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b]thiophen-6-amine, 2,3,5-trimethyl-N-phenyl-](/img/structure/B12572774.png)
![2,4,6,8-Tetrazatricyclo[3.3.3.01,5]undecane-3,7-dione](/img/structure/B12572781.png)
![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![5-Chloro-N-[5-fluoro-2-(1H-imidazol-1-yl)phenyl]-2-hydroxybenzamide](/img/structure/B12572800.png)
![4-Thiazolidinone, 3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-2-thioxo-](/img/structure/B12572804.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)

![Acetic acid--11-[(oxan-2-yl)oxy]undecan-2-ol (1/1)](/img/structure/B12572828.png)
![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)

![6,9-Imino-5H-cyclohepta[c]pyridine, 6,7,8,9-tetrahydro-, (6R,9S)-](/img/structure/B12572859.png)

